4-(Cyclopropylmethyl)-3-ethylphenol
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Overview
Description
4-(Cyclopropylmethyl)-3-ethylphenol is an organic compound that features a phenol group substituted with a cyclopropylmethyl group at the 4-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-3-ethylphenol typically involves the alkylation of 3-ethylphenol with cyclopropylmethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-3-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl-3-ethylcyclohexanol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclopropylmethyl-3-ethylcyclohexanol.
Substitution: Brominated or nitrated derivatives of the original compound
Scientific Research Applications
4-(Cyclopropylmethyl)-3-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-3-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopropylmethyl and ethyl groups may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylphenol: Lacks the ethyl group at the 3-position.
Ethylphenol: Lacks the cyclopropylmethyl group at the 4-position.
Cyclopropylmethyl-3-methylphenol: Has a methyl group instead of an ethyl group at the 3-position.
Uniqueness
4-(Cyclopropylmethyl)-3-ethylphenol is unique due to the presence of both the cyclopropylmethyl and ethyl groups, which confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-3-ethylphenol |
InChI |
InChI=1S/C12H16O/c1-2-10-8-12(13)6-5-11(10)7-9-3-4-9/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
RXUBTVCIGJNMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)CC2CC2 |
Origin of Product |
United States |
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